molecular formula C10H15N3O2 B13235366 Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B13235366
M. Wt: 209.24 g/mol
InChI Key: GAOKDXOGVGZQJY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a [1,2,3]triazole moiety. Key structural attributes include:

  • Core structure: Triazolo[1,5-a]azepine, a seven-membered ring system with one nitrogen atom in the azepine ring and three in the triazole group.
  • Substituents: A methyl group at position 3 and a methyl ester at position 6.
  • Molecular formula: Inferred as C₉H₁₃N₃O₂ (molecular weight ~195.22 g/mol).

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-methyl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-7-9-4-3-8(10(14)15-2)5-6-13(9)12-11-7/h8H,3-6H2,1-2H3

InChI Key

GAOKDXOGVGZQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CCN2N=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with a suitable azepine derivative in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of triazoloazepine oxides.

    Reduction: Formation of reduced triazoloazepine derivatives.

    Substitution: Formation of substituted triazoloazepine compounds with various functional groups.

Scientific Research Applications

Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

A comparative analysis of structural analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Features References
Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate C₉H₁₃N₃O₂ 195.22 3-methyl, 6-carboxylate, azepine core Larger ring size enhances conformational flexibility. N/A
Methyl 3-(difluoromethyl)-...azepine-6-carboxylate C₁₀H₁₃F₂N₃O₂ 245.23 3-difluoromethyl, azepine core Fluorine atoms increase electronegativity and stability.
Methyl 4-oxo-...diazepine-3-carboxylate C₈H₁₀N₄O₃ 210.19 4-oxo, [1,4]diazepine core Diazepine ring (two nitrogens) alters electronic profile.
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-...pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ 452.50 Triazolo[4,3-a]pyrimidine core, aryl groups Six-membered pyrimidine ring reduces flexibility.
4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione C₇H₈N₄O₂ 196.17 Pyrimidine-dione core, 4,6-dimethyl Dione groups enhance hydrogen-bonding potential.
Key Observations:
  • Ring Systems :
    • Azepine vs. Pyrimidine/Diazepine : The azepine core (7-membered) in the main compound offers greater conformational flexibility compared to pyrimidine (6-membered) or diazepine (7-membered with two nitrogens) . This may influence binding interactions in biological systems.
    • Substituent Effects :
  • The 3-methyl group in the main compound contrasts with 3-difluoromethyl (), which introduces steric and electronic differences. Fluorine’s electronegativity may enhance metabolic stability .
  • Ester vs.

Physical and Spectroscopic Properties

  • Lipophilicity : The methyl ester group in the main compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ).
  • Spectral Data : While direct data are unavailable, analogs in show characteristic IR peaks for esters (C=O at ~1666 cm⁻¹) and hydroxyl groups (3425 cm⁻¹), which may differ in the main compound due to substituent effects .

Biological Activity

Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and case studies that highlight its therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the triazole and azepine rings. Detailed reaction conditions and yields are crucial for reproducibility in research settings.

Biological Evaluation

Recent studies have demonstrated various biological activities associated with this compound. The following table summarizes key findings from recent research:

Study Biological Activity IC50 Value (µM) Mechanism
Inhibition of α-glucosidase31.23 - 213.50Mixed inhibition mechanism affecting enzyme structure
Cytotoxicity against cancer cell lines (HCT116)6.76 (most potent)Induction of apoptosis via caspase activation
Antimicrobial activityNot specifiedDisruption of bacterial cell wall synthesis

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity effectively. Studies suggest that it alters the enzyme's secondary structure and catalytic activity through fluorescence quenching and molecular docking studies .
  • Cytotoxic Effects : In cancer research, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, in HCT116 colon cancer cells, it induced apoptosis by activating caspases and causing cell cycle arrest at the G1/S phase .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In vivo studies indicated that administration of the compound significantly reduced postprandial blood glucose levels in diabetic mice models by inhibiting α-glucosidase activity .
  • Cancer Treatment : A study on HCT116 cells showed that this compound exhibited potent cytotoxicity with an IC50 value of 6.76 µg/mL. This was significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

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